5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Materials Science
In the realm of synthetic chemistry, "5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid" derivatives have been explored for their structural and spectroscopic properties. For instance, a study focused on the synthesis, structural, and spectroscopic evaluations, as well as the nonlinear optical properties of a closely related molecule, showcasing its potential in materials science, particularly in the development of nonlinear optical materials (Ö. Tamer et al., 2015).
Bioactivity and Pharmaceutical Applications
The modification of "this compound" derivatives has shown significant promise in bioactivity, particularly as antifungal agents. A study on SDH inhibitors, which are crucial for fungal metabolism, found that certain derivatives exhibited substantial antifungal activity against various fruit and crop disease fungi, indicating their potential application in agricultural pharmacology and as fungicides (Hao Liu et al., 2020).
Cytotoxicity and Anticancer Research
Derivatives of "this compound" have been synthesized and tested for their cytotoxic activity against cancer cell lines, indicating potential applications in the development of anticancer drugs. For example, research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as cancer therapeutic agents (Ashraf S. Hassan et al., 2014).
Corrosion Inhibition
The application of "this compound" derivatives extends to the field of materials science, particularly in corrosion inhibition. A study demonstrated that pyrazole derivatives effectively inhibited corrosion of a copper-iron alloy in a hydrochloric acid solution, suggesting their usefulness in protecting metals from corrosion (S. Mahmoud, 2005).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
5-methoxy-1-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFMBCVBUSXTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491094 | |
Record name | 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60872-14-2 | |
Record name | 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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